molecular formula C25H32O8 B12706045 Methylenebis(aspidinol) CAS No. 5377-72-0

Methylenebis(aspidinol)

Cat. No.: B12706045
CAS No.: 5377-72-0
M. Wt: 460.5 g/mol
InChI Key: KSPJWSCWSGSJRH-UHFFFAOYSA-N
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Description

Methylenebis(aspidinol) is a synthetic compound derived from aspidinol, a natural product extracted from the rhizomes of the fern Dryopteris fragrans (L.) Schott. Aspidinol and its derivatives have been studied for their potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylenebis(aspidinol) typically involves the reaction of aspidinol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming a methylene bridge between two aspidinol molecules. The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst, with the reaction mixture being refluxed for several hours .

Industrial Production Methods: Industrial production of methylenebis(aspidinol) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methylenebis(aspidinol) undergoes various chemical reactions, including:

    Oxidation: Methylenebis(aspidinol) can be oxidized to form quinone derivatives, which are known for their biological activity.

    Reduction: Reduction reactions can convert methylenebis(aspidinol) to its corresponding alcohol derivatives.

    Substitution: Methylenebis(aspidinol) can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Methylenebis(aspidinol) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

5377-72-0

Molecular Formula

C25H32O8

Molecular Weight

460.5 g/mol

IUPAC Name

1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]butan-1-one

InChI

InChI=1S/C25H32O8/c1-7-9-16(26)18-20(28)12(3)24(32-5)14(22(18)30)11-15-23(31)19(17(27)10-8-2)21(29)13(4)25(15)33-6/h28-31H,7-11H2,1-6H3

InChI Key

KSPJWSCWSGSJRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O

Origin of Product

United States

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